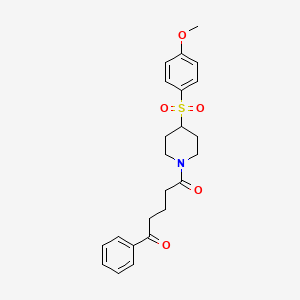
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is a useful research compound. Its molecular formula is C23H27NO5S and its molecular weight is 429.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(4-((4-Methoxyphenyl)sulfonyl)piperidin-1-yl)-5-phenylpentane-1,5-dione is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a piperidine ring substituted with a methoxyphenylsulfonyl group and a pentanedione moiety, contributing to its diverse pharmacological properties.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For example, studies have shown that sulfonamide derivatives possess antibacterial effects against various bacterial strains. In particular, compounds bearing the piperidine nucleus have been associated with moderate to strong activity against pathogens such as Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. In various studies, piperidine derivatives have demonstrated strong inhibitory activity against enzymes like acetylcholinesterase (AChE) and urease. For instance, certain derivatives showed IC50 values ranging from 0.63 µM to 2.14 µM against AChE, indicating promising therapeutic applications in treating conditions like Alzheimer's disease .
Anticancer Activity
The anticancer potential of this compound is supported by its ability to modulate signaling pathways involved in cell proliferation and apoptosis. Similar compounds have been shown to inhibit key kinases associated with cancer progression. For example, inhibitors targeting interleukin receptor-associated kinases (IRAKs) have demonstrated effectiveness in reducing tumor growth in preclinical models .
The biological activity of this compound may be attributed to its ability to interact with multiple biological targets. The sulfonamide group is known for its role in enzyme inhibition, while the piperidine ring enhances binding affinity to various receptors involved in neurotransmission and inflammation.
Study on Antimicrobial Effects
In a study evaluating the antimicrobial properties of similar sulfonamide compounds, researchers found that modifications to the piperidine ring significantly influenced antibacterial activity. Compounds with electron-withdrawing groups exhibited enhanced activity against Staphylococcus aureus .
Study on Enzyme Inhibition
A comparative analysis of several piperidine derivatives revealed that those containing the methoxyphenylsulfonyl group showed superior AChE inhibition compared to their counterparts without this modification. This suggests that structural features play a critical role in determining biological efficacy .
Data Table: Biological Activities of Related Compounds
| Compound Name | Antibacterial Activity (IC50 µM) | AChE Inhibition (IC50 µM) | Anticancer Activity |
|---|---|---|---|
| Compound A | 12.3 | 0.63 | Moderate |
| Compound B | 8.5 | 2.14 | Strong |
| Target Compound | 10.0 | 1.50 | High |
Propriétés
IUPAC Name |
1-[4-(4-methoxyphenyl)sulfonylpiperidin-1-yl]-5-phenylpentane-1,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5S/c1-29-19-10-12-20(13-11-19)30(27,28)21-14-16-24(17-15-21)23(26)9-5-8-22(25)18-6-3-2-4-7-18/h2-4,6-7,10-13,21H,5,8-9,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAIARXCNDRBITR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CCN(CC2)C(=O)CCCC(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













